2-Chlorocyclohexanoneoxime
Description
Contextualization within Halogenated Cyclohexanone (B45756) Oxime Chemistry
2-Chlorocyclohexanoneoxime belongs to the class of halogenated cyclohexanone oximes, which are derivatives of cyclohexanone oxime characterized by the presence of one or more halogen atoms on the cyclohexyl ring. The introduction of a chlorine atom at the C-2 position significantly influences the electron distribution and steric environment of the oxime functional group, thereby modifying its chemical behavior compared to the parent cyclohexanone oxime.
The synthesis of this compound can be achieved through the chloro-oximation of cyclohexanone. One reported method involves the reaction of cyclohexanone with chlorine and hydroxylamine (B1172632) hydrochloride at a controlled temperature of 0-5°C, which can lead to a nearly theoretical yield of the desired product. swjtu.edu.cn Another approach to a related chloro-oxime involves the addition reaction of an alkene with a nitrous acid ester, followed by rearrangement. swjtu.edu.cn The synthesis of the precursor, 2-chlorocyclohexanone (B41772), can be accomplished by the chlorination of cyclohexanone in various solvent systems. orgsyn.org
The presence of the chlorine atom introduces a chiral center, leading to the existence of enantiomers. Furthermore, the oxime functionality itself can exhibit E/Z isomerism, adding to the stereochemical complexity of the molecule. This complexity can be both a challenge and an opportunity in stereoselective synthesis.
Significance in Synthetic Strategy and Chemical Transformations
The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and other functionalized molecules. The interplay between the chloro and oxime groups allows for a range of chemical transformations.
One of the most significant reactions of oximes is the Beckmann rearrangement , which converts an oxime into an amide. masterorganicchemistry.comguidechem.com For cyclic oximes like this compound, this rearrangement would lead to a substituted lactam. The presence of the electron-withdrawing chlorine atom at the α-position to the oxime can influence the migratory aptitude of the adjacent carbon atoms during the rearrangement, potentially leading to regioselective outcomes. Research on the Beckmann rearrangement of halogenated oximes has shown that the halogen can have a profound impact on the reaction pathway, sometimes altering the expected migratory preference. researchgate.net
Beyond the Beckmann rearrangement, the chlorine atom serves as a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, reaction with ammonia (B1221849) has been shown to produce a dimeric cyclohexanone oxime compound, 14-oxa-7,15,16-triazatetracyclo[11.2.1.0(1,6).0(8,13)]hexadecan-16-ol, a structure confirmed by spectroscopic methods and X-ray crystallography. orgsyn.org This demonstrates the potential of this compound to participate in tandem reactions involving both the chloro and oxime functionalities.
Historical Development of Related Cycloalkanone Oxime Chemistry
The chemistry of cycloalkanone oximes is intrinsically linked to the discovery and development of the Beckmann rearrangement by the German chemist Ernst Otto Beckmann in the late 19th century. masterorganicchemistry.com This reaction, which transforms an oxime into an amide, became a cornerstone of organic synthesis.
The most prominent example of the industrial application of cycloalkanone oxime chemistry is the synthesis of ε-caprolactam from cyclohexanone oxime. website-files.com This process is a key step in the production of Nylon 6, a major synthetic polymer. The journey from cyclohexanone to ε-caprolactam via the oxime intermediate has been the subject of extensive research, with efforts focused on developing more efficient and environmentally benign catalytic systems for the Beckmann rearrangement. acs.orggoogle.com
The study of halogenated derivatives, such as this compound, represents a more recent and specialized area of this field. The introduction of halogens allows for the exploration of new reaction pathways and the synthesis of novel molecular architectures that are not accessible from the parent cyclohexanone oxime. This ongoing research continues to expand the synthetic utility of cycloalkanone oximes and their derivatives.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | -47 |
| Cyclohexanone oxime | C₆H₁₁NO | 113.16 | White solid | 88-91 |
| 2-Chlorocyclohexanone | C₆H₉ClO | 132.58 | Colorless to light yellow liquid | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(NE)-N-(2-chlorocyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5,9H,1-4H2/b8-6+ |
InChI Key |
ODCQZCNSWWLGCQ-SOFGYWHQSA-N |
Isomeric SMILES |
C1CC/C(=N\O)/C(C1)Cl |
Canonical SMILES |
C1CCC(=NO)C(C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorocyclohexanoneoxime and Its Precursors
Direct Synthesis Routes to 2-Chlorocyclohexanoneoxime
The primary method for the direct synthesis of this compound involves the oximation of 2-chlorocyclohexanone (B41772). This reaction introduces the oxime functional group (=NOH) by reacting the ketone with a source of hydroxylamine (B1172632).
Preparations involving Oximation Reactions
The conversion of 2-chlorocyclohexanone to its oxime is a standard condensation reaction. A notable method involves the reaction of cyclohexene (B86901) with nitrosyl chloride in the presence of hydrochloric acid. This process is believed to proceed through the in-situ formation of 2-chlorocyclohexanone, which then undergoes oximation. This particular oxime is noted to be unstable under exposure to air and heat.
The general oximation reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base to liberate free hydroxylamine. Common bases used for this purpose include sodium acetate, pyridine, or sodium hydroxide (B78521). The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-chlorocyclohexanone, followed by dehydration to form the oxime.
Optimized Reaction Conditions and Yield Considerations
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the oximation reaction include temperature, pH, solvent, and the stoichiometry of the reactants.
For the oximation of ketones in general, the reaction is often performed in a protic solvent such as ethanol (B145695) or water to facilitate the dissolution of hydroxylamine hydrochloride and the base. The pH of the reaction mixture is a critical factor; a slightly acidic to neutral pH is generally preferred to ensure a sufficient concentration of free hydroxylamine without promoting acid-catalyzed side reactions.
Precursor Synthesis: 2-Chlorocyclohexanone
The synthesis of the precursor, 2-chlorocyclohexanone, is a well-established process, primarily achieved through the direct halogenation of cyclohexanone (B45756).
Halogenation of Cyclohexanone
The most common method for the preparation of 2-chlorocyclohexanone is the direct chlorination of cyclohexanone. This reaction is typically carried out by bubbling chlorine gas through a mixture of cyclohexanone and a suitable solvent. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of chlorine on the enol double bond.
A standard laboratory procedure involves dissolving cyclohexanone in water and then introducing chlorine gas while maintaining a cool temperature with an ice bath. The reaction is often carried out with mechanical stirring to ensure efficient mixing. Following the reaction, the heavier layer of 2-chlorocyclohexanone is separated, and the aqueous layer is extracted with a solvent like ether to recover any dissolved product. The combined organic phases are then washed, dried, and purified by vacuum distillation. This method has been reported to yield 2-chlorocyclohexanone in the range of 61-66%.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |
| Cyclohexanone | Chlorine | Water | 0-10 °C | 61-66% |
Methodological Variations in Chlorocyclohexanone Synthesis
Several variations of the chlorination of cyclohexanone have been developed to improve safety, yield, and selectivity. These include the use of different chlorinating agents and solvent systems.
Alternative chlorinating agents to chlorine gas include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The use of these reagents can offer better control over the stoichiometry of the reaction and may be more convenient for laboratory-scale preparations. For instance, sulfuryl chloride can be used to chlorinate cyclohexanone, often in an inert solvent like carbon tetrachloride.
The choice of solvent can also influence the reaction. While water is a common solvent for direct chlorination with chlorine gas, other solvents such as glacial acetic acid have also been employed. Electrochemical chlorination of cyclohexanone in hydrochloric acid represents another methodological variation. Furthermore, the chlorination can be achieved by the action of monochlorourea in acetic acid on the ketone. The synthesis can also be approached from 2-chlorocyclohexanol (B73132) via oxidation.
Green Chemistry Approaches in Synthesis
The development of more environmentally benign synthetic methods is a continuous goal in chemical manufacturing. For the synthesis of 2-chlorocyclohexanone and its oxime, green chemistry principles can be applied to reduce the use of hazardous materials and minimize waste.
In the context of the precursor synthesis, replacing chlorine gas with a less hazardous chlorinating agent is a potential green approach. The use of alternative solvents to chlorinated hydrocarbons like carbon tetrachloride is also a key consideration. While specific green chemistry literature for the synthesis of this compound is limited, general principles can be applied. For instance, exploring catalytic methods for both the chlorination and oximation steps could lead to more efficient and sustainable processes. The use of water as a solvent in the chlorination of cyclohexanone is an inherently green aspect of that particular method. Research into biocatalytic methods or the use of renewable feedstocks could offer future avenues for greener synthesis of these compounds.
Scale-Up Considerations for Industrial and Laboratory Production
The transition of a chemical synthesis from a small-scale laboratory procedure to larger-scale production, whether for extensive laboratory use or industrial manufacturing, involves a complex set of challenges that extend beyond simply increasing the quantities of reagents. The scale-up of this compound production necessitates careful consideration of the synthesis of its precursor, 2-Chlorocyclohexanone, and the subsequent oximation reaction. Key factors that change with scale include heat and mass transfer, reaction kinetics, safety protocols, and purification methods.
Precursor Synthesis: 2-Chlorocyclohexanone
The primary precursor for this compound is 2-Chlorocyclohexanone. A common laboratory method for its synthesis involves the direct chlorination of cyclohexanone. One established procedure involves bubbling chlorine gas through a mixture of cyclohexanone and water, often cooled in an ice bath to manage the reaction's exothermicity.
Table 1: Example Laboratory Synthesis Parameters for 2-Chlorocyclohexanone
| Parameter | Value/Condition |
|---|---|
| Starting Material | Cyclohexanone |
| Chlorinating Agent | Chlorine Gas |
| Solvent/Medium | Water |
| Temperature | Cooled in an ice bath |
| Reaction Time | Approx. 45 minutes (for 3 moles) |
| Work-up | Separation of organic layer, ether extraction of aqueous layer |
| Purification | Vacuum distillation |
| Typical Yield | 61-66% |
This data is compiled from established organic synthesis procedures.
When scaling up the synthesis of this precursor, several critical factors must be addressed:
Heat Management: The chlorination of cyclohexanone is an exothermic reaction. On a small laboratory scale, a simple ice bath is sufficient to dissipate the heat generated. However, as the volume of the reaction increases, the surface-area-to-volume ratio decreases significantly. catsci.comacs.org This makes heat removal less efficient, increasing the risk of a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a rapid rise in temperature and pressure. catsci.comacs.org Industrial-scale production requires jacketed reactors with precise temperature control systems and potentially the use of heat exchangers to manage the thermal load safely.
Reagent Handling and Addition: In the lab, chlorine gas can be bubbled directly into the reaction flask from a cylinder. On an industrial scale, the safe storage and handling of large quantities of chlorine, a toxic and corrosive gas, are paramount. The rate of chlorine addition must be carefully controlled to match the reactor's cooling capacity and prevent the accumulation of unreacted chlorine.
Mixing and Mass Transfer: Efficient mixing is crucial to ensure a uniform reaction temperature and concentration of reactants, preventing localized "hot spots" and the formation of undesired byproducts from over-chlorination. While a magnetic stirrer may be adequate for small flasks, large-scale reactors require powerful mechanical agitators designed to handle the specific viscosity and density of the reaction mixture.
Downstream Processing: The purification of 2-Chlorocyclohexanone via vacuum distillation is straightforward in a laboratory setting. At an industrial scale, this requires large-scale distillation columns. The efficiency of the separation and the energy costs associated with the distillation become significant economic factors.
Oximation Reaction: Formation of this compound
The conversion of 2-Chlorocyclohexanone to its oxime is typically achieved by reacting the ketone with hydroxylamine, often in the form of hydroxylamine hydrochloride (NH₂OH·HCl), with a base to liberate the free hydroxylamine.
The general reaction is: C₆H₈(Cl)O + NH₂OH → C₆H₈(Cl)NOH + H₂O
Scaling this oximation step from the laboratory to industrial production introduces distinct challenges at each level.
Laboratory Scale-Up (Gram to Kilogram Scale)
When moving from a benchtop synthesis to a pilot plant or kilo-lab, the primary focus is on safety, reproducibility, and developing a robust procedure.
Safety and Handling of Hydroxylamine: Hydroxylamine and its salts can be thermally unstable and may decompose violently, especially when heated or in the presence of impurities. fishersci.comharpercollege.edu Safe handling procedures, including avoiding excessive heating and ensuring proper ventilation, are critical. apolloscientific.co.ukszabo-scandic.com Personal protective equipment is mandatory to prevent skin contact, as hydroxylamine hydrochloride can cause skin irritation and sensitization. fishersci.comfishersci.at
Control of Reaction Parameters: The pH of the reaction mixture is important for liberating the free hydroxylamine from its salt. This is often controlled by the addition of a base like sodium hydroxide or sodium carbonate. On a larger scale, the addition of the base must be done carefully to control the exotherm of the neutralization reaction.
Work-up and Purification: In the laboratory, purification might involve recrystallization or column chromatography. These methods can become cumbersome and inefficient at a kilogram scale. Developing a reliable crystallization process that gives consistent purity and yield without the need for chromatography is a key goal during laboratory scale-up.
Industrial Scale-Up (Multi-kilogram to Tonne Scale)
Industrial production prioritizes safety, efficiency, cost-effectiveness, and environmental impact. The challenges identified during laboratory scale-up are magnified at this level.
Process Safety and Thermal Hazard Assessment: A thorough thermal hazard assessment is non-negotiable before industrial-scale production. acs.orgcarbogen-amcis.com Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are used to determine the heat of reaction, the rate of heat release, and the potential for thermal runaway. acs.orgacs.org This data is essential for designing a safe process and appropriate emergency relief systems. The potential for the thermal decomposition of hydroxylamine is a major safety concern. mdpi.com
Reactor and Equipment Selection: Reactors must be constructed from materials that are compatible with the corrosive nature of reagents like hydroxylamine hydrochloride. The reactor's design must ensure efficient heat transfer and robust agitation.
Purification and Isolation: Industrial purification of oximes often avoids chromatography. Methods like distillation and crystallization are preferred. For instance, processes for purifying the related compound cyclohexanone-oxime involve washing with aqueous solutions followed by distillation. google.comgoogleapis.com The choice of solvent for extraction and crystallization is critical, balancing product solubility, ease of recovery (e.g., boiling point), cost, and environmental impact.
Waste Management: The oximation process generates salt byproducts (e.g., sodium chloride) and aqueous waste streams. Industrial processes must incorporate efficient methods for treating and disposing of this waste in an environmentally responsible and cost-effective manner.
Table 2: Comparison of Scale-Up Challenges for Oximation
| Challenge | Laboratory Scale-Up (kg) | Industrial Scale-Up (Tonne) |
|---|---|---|
| Heat Management | Controlled by careful addition rates and reactor cooling jackets. Exotherm is manageable. | Critical safety issue. Requires advanced cooling systems, heat exchangers, and precise control to prevent thermal runaway. acs.org |
| Reagent Handling | Manual or semi-automated addition of solids (NH₂OH·HCl) and liquids. Focus on operator safety. apolloscientific.co.uk | Fully automated, closed-system handling of reagents. Bulk storage and transfer systems are required. |
| Mixing | Mechanical overhead stirrers. Ensuring homogeneity can be challenging in large flasks. | Engineered agitation systems designed for specific vessel geometry and reaction mass properties to ensure efficient mass and heat transfer. |
| Process Control | Manual monitoring of temperature, pH, and reaction completion (e.g., by TLC, GC). | Automated process control systems (e.g., PLC, DCS) for continuous monitoring and adjustment of all critical process parameters. |
| Purification | Recrystallization is common. Column chromatography may be used but is often impractical and costly. | Highly optimized crystallization or distillation processes. google.comgoogleapis.com Chromatography is generally not economically viable. |
| Safety | Focus on personal protective equipment and fume hood use. Understanding chemical hazards. fishersci.comharpercollege.edu | Comprehensive process hazard analysis (PHA), HAZOP studies, and implementation of engineered safety controls (e.g., rupture discs, quench systems). acs.orgcarbogen-amcis.com |
Chemical Reactivity and Transformation Pathways of 2 Chlorocyclohexanoneoxime
Nucleophilic Substitution Reactions
The chlorine atom at the α-position to the oxime group in 2-chlorocyclohexanone (B41772) oxime is a leaving group, rendering the C2 carbon susceptible to attack by nucleophiles. These reactions provide a pathway to a range of 2-substituted cyclohexanone (B45756) oxime derivatives.
Conversion to 2-Alkoxycycloalkanone Oximes
While direct reactions of 2-chlorocyclohexanone oxime with alkoxides to form 2-alkoxycycloalkanone oximes are not extensively detailed in the reviewed literature, the general reactivity of α-halo ketones and their derivatives suggests this transformation is plausible. The reaction would proceed via a nucleophilic substitution mechanism where an alkoxide ion (RO⁻) displaces the chloride ion.
However, related and more comprehensively studied are the reactions with organocuprates, which are soft nucleophiles and effective for C-C bond formation at the α-position. For instance, the coupling of 2-chlorocyclohexanone oxime with aryl bromides can be achieved by first converting the aryl bromide to an organocuprate reagent. mdpi.com This organocuprate then attacks the C2 carbon of the oxime, displacing the chlorine and forming a 2-arylcyclohexanone oxime. This successful C-C bond formation suggests that C-O bond formation with alkoxides should also be feasible under appropriate conditions. In contrast, the use of harder nucleophiles like Grignard reagents has been reported to be unsuccessful in similar reactions involving 2-chlorocyclohexanone oxime. d-nb.info
Formation of 2-Acyloxycycloalkanone Oximes
The synthesis of 2-acyloxycycloalkanone oximes from 2-chlorocyclohexanone oxime can be envisioned through a similar nucleophilic substitution pathway. A carboxylate salt (RCOO⁻) would act as the nucleophile, attacking the α-carbon and displacing the chloride. This reaction would lead to the formation of an ester linkage at the C2 position. While specific examples for 2-chlorocyclohexanone oxime are not prominent in the literature, this transformation is a standard reaction for α-halo ketones.
Synthesis of 2-Alkylthiocycloalkanone Oximes
The introduction of a sulfur nucleophile at the C2 position of the cyclohexanone oxime ring has been demonstrated. Specifically, the conjugate addition of thiophenol to a nitrosocyclohexene intermediate, generated in situ from a protected 4-tert-butyl-2-chlorocyclohexanone oxime, yields the corresponding 2-phenylsulfanylcyclohexanone oxime. nih.gov This reaction proceeds with high stereoselectivity, leading predominantly to the product from axial attack of the nucleophile on a half-chair conformation of the nitrosoalkene. The formation of the cis-4-tert-butyl-2-phenylsulfanylcyclohexanone oxime was reported with detailed spectroscopic data. nih.gov
Table 1: Selected Nucleophilic Substitution Reactions of 2-Chlorocyclohexanone Oxime Derivatives
| Nucleophile Source | Product | Yield (%) | Reference |
|---|---|---|---|
| 5-Bromobenzo[d] mdpi.comwikipedia.orgdioxole (via organocuprate) | 2-(Benzo[d] mdpi.comwikipedia.orgdioxol-5-yl)cyclohexanone oxime | 75 | mdpi.com |
| Thiophenol (via conjugate addition to nitrosoalkene) | cis-4-tert-Butyl-2-phenylsulfanylcyclohexanone oxime | Not Reported | nih.gov |
| Phenylmagnesium bromide (Grignard Reagent) | No desired product | 0 | d-nb.info |
Mechanisms of Nucleophilic Displacement at the Alpha-Carbon
Two primary mechanisms can be considered for nucleophilic displacement at the α-carbon of 2-chlorocyclohexanone oxime: a direct SN2-type displacement or an elimination-addition pathway.
In a direct SN2 mechanism, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration at the reaction center. This pathway is favored by strong, soft nucleophiles and aprotic solvents.
Alternatively, a base-promoted 1,4-elimination of HCl from 2-chlorocyclohexanone oxime can generate a highly reactive vinylnitroso intermediate (a nitrosoalkene). researchgate.net This intermediate is a potent Michael acceptor, and subsequent conjugate addition of a nucleophile to the β-carbon (the original C2 position) yields the substituted oxime. nih.gov This pathway is favored by basic conditions and can lead to high stereoselectivity. The stereochemical outcome of these additions to cyclic nitrosoalkenes is often governed by the axial attack of the nucleophile on a half-chair conformation of the intermediate. nih.gov
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides or lactams. wikipedia.orgmasterorganicchemistry.com For a cyclic ketoxime like 2-chlorocyclohexanone oxime, this rearrangement would be expected to yield a substituted caprolactam.
The general mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). chemistnotes.com This is followed by the migration of the alkyl group anti-periplanar to the N-O bond to the nitrogen atom, with simultaneous expulsion of the leaving group. wikipedia.orgchemistnotes.com This concerted step forms a nitrilium ion, which is then attacked by water and tautomerizes to the final lactam product. masterorganicchemistry.comchemistnotes.com
While the Beckmann rearrangement is a general reaction for oximes, specific studies on 2-chlorocyclohexanone oxime are not widely reported. The presence of the α-chloro substituent could potentially influence the reaction in several ways:
Electronic Effects: The electron-withdrawing nature of the chlorine atom might affect the stability of the nitrilium ion intermediate.
Stereochemistry of Migration: The stereochemistry of the oxime (E/Z isomerism) determines which group migrates. The group anti to the hydroxyl group is the one that moves. The chloro-substituent could influence the conformational equilibrium of the ring and thus the preferred geometry of the oxime.
Side Reactions: The presence of the chlorine atom could lead to competing elimination or other side reactions under the acidic conditions of the Beckmann rearrangement.
In a related reaction, when a dimeric derivative of 2-chlorocyclohexanone oxime was treated with 100% sulfuric acid, it underwent a Beckmann rearrangement to form bis(perhydro-2-oxo-3-azepinyl)amine as a major product. oup.com
Elimination Reactions and Ring Transformations
Under basic conditions, 2-chlorocyclohexanone oxime can undergo elimination reactions. As mentioned previously, a 1,4-elimination of hydrogen chloride is a key step in the formation of a vinylnitroso intermediate. researchgate.net
A more dramatic transformation is the Favorskii rearrangement, which is well-documented for α-halo ketones and results in ring contraction. adichemistry.comwikipedia.org For 2-chlorocyclohexanone (the ketone), treatment with a base like sodium ethoxide leads to the formation of ethyl cyclopentanecarboxylate. adichemistry.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org While this reaction is established for the ketone, its direct applicability to the oxime is less certain and would likely compete with other base-induced pathways. However, the potential for a similar ring contraction of the oxime under specific conditions cannot be entirely ruled out.
A notable ring transformation of 2-chlorocyclohexanone oxime occurs upon reaction with ammonia (B1221849). This reaction does not lead to a simple substitution product but instead forms a complex dimeric structure, 14-oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol, as confirmed by X-ray crystallography. oup.com This product is formed through a series of reactions involving the initial oxime.
Stereochemical Influences on Reaction Outcomes
The reactivity of 2-chlorocyclohexanone oxime is profoundly influenced by the stereochemical relationship between the chlorine atom at the C2 position and the oxime group at C1. The conformation of the six-membered ring dictates the accessibility of atoms and the orbital alignment required for certain reactions.
Research on 3-alkyl-2-chlorocyclohexanone oximes has shown a remarkable conformational preference. lookchem.comacs.org Analysis of vicinal interproton coupling constants and an X-ray crystal structure revealed that these compounds predominantly exist in a chair conformation with the chlorine and the alkyl group in a diaxial arrangement. lookchem.com This preference is attributed to a strong hyperconjugative stabilization, termed the "vinylogous anomeric effect," which overrides the typical steric preference for equatorial substituents. lookchem.comacs.org This fixed conformation has significant implications for reaction outcomes.
Elimination reactions on cyclohexyl systems, such as the E2 mechanism, generally require an anti-periplanar (180°) orientation between the leaving group (chloride) and a β-hydrogen. libretexts.orgdalalinstitute.com In the preferred diaxial conformation of 2-chlorocyclohexanone oxime, the axial chlorine atom is anti-periplanar to axial hydrogens on the adjacent carbons, facilitating elimination reactions under basic conditions.
Furthermore, the stereochemistry dictates the outcome of nucleophilic substitution reactions. The generation of unsaturated species like nitrosoalkenes from α-chlorooximes is a key transformation. beilstein-journals.org The conjugate addition of organocopper reagents (Gilman reagents) to these in situ generated nitrosocyclohexenes occurs with high stereoselectivity, yielding α-aryl or α-alkyl substituted cyclohexanone oximes. beilstein-journals.orggrafiati.comresearchgate.net This stereocontrol is crucial in synthetic pathways aiming for specific isomers. For instance, the reaction of 4-(tert-butyl)-2-chlorocyclohexan-1-one oxime with Gilman reagents produces the corresponding substituted oximes with excellent stereoselectivity. beilstein-journals.org
Formation of Unsaturated Nitrogenous Species
A primary transformation pathway for 2-chlorocyclohexanone oxime involves elimination to form unsaturated nitrogen-containing compounds. Under basic conditions, the molecule can undergo dehydrochlorination to generate 2-nitrosocyclohexene as a transient intermediate. beilstein-journals.org This highly reactive α,β-unsaturated nitroso compound readily acts as a Michael acceptor, reacting with a variety of nucleophiles. beilstein-journals.org
Another significant pathway is the Beckmann rearrangement, a classic reaction of oximes that converts them into amides. wikipedia.orgmasterorganicchemistry.com Catalyzed by acid, the rearrangement of 2-chlorocyclohexanone oxime would be expected to yield a chlorine-substituted ε-caprolactam. The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. wikipedia.org The presence and position of the chlorine atom would influence the migratory aptitude of the adjacent carbon atoms and the stability of the resulting lactam. The archetypal conversion of cyclohexanone oxime to ε-caprolactam is a massive industrial process for the production of Nylon 6. wikipedia.orgosti.gov
| Reaction Type | Conditions | Primary Product/Intermediate | Significance |
|---|---|---|---|
| Elimination | Base (e.g., NaOR, R3N) | 2-Nitrosocyclohexene | Reactive Michael acceptor for C-C bond formation. beilstein-journals.org |
| Beckmann Rearrangement | Acid (e.g., H2SO4, PCl5) | Chloro-ε-caprolactam | Forms a substituted lactam, a valuable heterocyclic scaffold. wikipedia.orgionike.com |
| Dimerization/Condensation | Stoichiometric NH3 | 14-oxa-7,15,16-triazatetracyclo[11.2.1.01,6.08,13]hexadecan-16-ol | Formation of a complex, dimeric heterocyclic structure. oup.com |
In some cases, more complex unsaturated products can be formed. The reaction of 2-chlorocyclohexanone oxime with stoichiometric amounts of ammonia can lead to a novel dimeric compound, which upon heating in acidic or alkaline solution, eliminates a hydroxylamino radical to form 1,2,3,4,6,7,8,9-octahydrophenazine. oup.com Additionally, the oximation of 2-chloro-2-methylcyclohexanone (B81787) can directly yield the unsaturated product 2-methyl-2-cyclohexenone oxime. oup.com
Redox Chemistry of the Oxime Functionality and Halogen Substituent
The oxime group and the chloro substituent in 2-chlorocyclohexanone oxime are both susceptible to redox transformations.
Reduction: The oxime functionality can be readily reduced to a primary amine. This transformation is synthetically valuable for producing substituted cyclohexylamines. The reduction of 2-arylcyclohexanone oximes, which are themselves derived from 2-chlorocyclohexanone oxime, yields both cis- and trans-configured 2-arylcyclohexylamines. grafiati.comresearchgate.net The C-Cl bond can also be subject to reduction. For example, treatment of the related compound 1-chloro-1-nitrosocyclohexane (B1632812) with the reducing agent sodium borohydride (B1222165) results in the formation of cyclohexanone oxime, indicating the reductive removal of the chlorine atom. chemicalbook.com
Oxidation: Conversely, the oxime group can be oxidized. Treatment of 2-chlorocyclohexanone oxime with a powerful oxidizing agent like trifluoroperacetic acid leads to the formation of the corresponding α-nitro olefin (1-chloro-2-nitrocyclohexene). oup.com This reaction provides a pathway to introduce a nitro group into the cyclohexyl ring, creating a versatile synthetic intermediate. Oxidation reactions in organic chemistry often involve the gain of oxygen or loss of hydrogen. chemicalbook.com
| Reaction | Reagent | Product Type | Functional Group Transformation |
|---|---|---|---|
| Oxime Reduction | Catalytic Hydrogenation, LiAlH4 | Amine | C=N-OH → CH-NH2grafiati.comresearchgate.net |
| Oxime Oxidation | Trifluoroperacetic acid | Nitro-olefin | C=N-OH → C=C-NO2oup.com |
| Reductive Dechlorination | Sodium borohydride (on related nitroso-adduct) | Dechlorinated Oxime | C-Cl → C-H chemicalbook.com |
Chelation and Coordination Chemistry (Potential, if applicable to its derivatives)
While the coordination chemistry of 2-chlorocyclohexanone oxime itself is not extensively documented, its derivatives represent a class of potentially versatile ligands for metal ions. The oxime group is a well-established coordinating moiety in inorganic chemistry, capable of binding to metal centers through its nitrogen atom. wikipedia.orgnih.govmdpi.com
The synthetic utility of 2-chlorocyclohexanone oxime lies in its conversion to functionalized derivatives that can act as chelating agents. A chelating agent is a ligand that can form two or more bonds to a single central metal ion. oup.com
Potential Ligand Derivatives:
α-Amino Oximes: The reaction of 2-chlorocyclohexanone oxime with ammonia or primary amines displaces the chloride to form α-amino oximes. oup.comoup.com These products contain both an amino (-NHR) and an oximino (-NOH) group in a 1,2-relationship, making them excellent candidates for acting as bidentate N,N'-donor ligands. They can form stable five-membered chelate rings with transition metal ions.
α-Thio- and α-Alkoxy-Oximes: Nucleophilic substitution with thiolates or alkoxides yields α-thioether or α-ether oximes, respectively. oup.comoup.com These derivatives could function as bidentate N,S- or N,O-donor ligands, depending on the specific nucleophile used.
The coordination chemistry of 2-pyridyl oximes is particularly well-developed, demonstrating the ability of the oxime nitrogen to participate in complex formation. nih.gov By analogy, derivatives of 2-chlorocyclohexanone oxime, containing appropriately positioned donor atoms, would be expected to form stable coordination compounds with a range of metal ions, including copper(II), nickel(II), and zinc(II). oup.commdpi.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the detailed structural elucidation of 2-chlorocyclohexanone (B41772) oxime, offering insights into the proton and carbon environments, their connectivity, and spatial arrangements.
Proton (¹H) NMR Spectroscopic Analysis for Structural Assignments
Proton NMR (¹H NMR) spectroscopy is instrumental in assigning the chemical shifts of the protons within the 2-chlorocyclohexanone oxime molecule. The spectrum provides crucial information about the electronic environment of each proton and their coupling interactions with neighboring protons. Although specific spectral data for 2-chlorocyclohexanone oxime is not extensively detailed in the provided results, general principles and data from related structures allow for a theoretical assignment.
In a typical ¹H NMR spectrum of 2-chlorocyclohexanone oxime, the proton attached to the carbon bearing the chlorine atom (H-2) would be expected to resonate at a downfield chemical shift due to the electron-withdrawing nature of the chlorine. The protons on the adjacent methylene (B1212753) groups (C-3 and C-6) would exhibit complex splitting patterns due to coupling with each other and with the proton at C-2. The remaining methylene protons (C-4 and C-5) would appear as a complex multiplet in the upfield region of the spectrum. The hydroxyl proton of the oxime group would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
For comparison, in a study of 3-alkyl-2-chlorocyclohexanone oximes, the proton at C-2 (H-C(2)) displayed a characteristic downfield shift. lookchem.com The coupling constants between adjacent protons (e.g., J2,3) are critical for determining the relative stereochemistry of the substituents. lookchem.com
Carbon-13 (¹³C) NMR Spectroscopic Applications for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of 2-chlorocyclohexanone oxime. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the carbon skeleton.
The carbon atom of the oxime group (C=NOH) is expected to have a chemical shift in the range of 150-160 ppm. The carbon atom bonded to the chlorine (C-2) would also be significantly deshielded, appearing at a downfield chemical shift. The chemical shifts of the other cyclohexyl ring carbons would appear at higher fields. For instance, in related dimeric cyclohexanone (B45756) oxime compounds, quaternary carbons were observed at chemical shifts around δ=99-100 and 85-86 ppm. oup.com
Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously establishing connectivity and stereochemistry.
COSY (Correlation Spectroscopy): A COSY experiment reveals scalar coupling between protons, typically through two or three bonds. longdom.org In the COSY spectrum of 2-chlorocyclohexanone oxime, cross-peaks would connect the signals of geminal and vicinal protons, allowing for the tracing of the proton-proton connectivity throughout the cyclohexyl ring. longdom.orgcam.ac.uk This information is invaluable for assigning the signals in the often-crowded aliphatic region of the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. huji.ac.il This is particularly useful for determining the stereochemistry of the molecule, such as the E/Z configuration of the oxime group and the axial or equatorial orientation of the chlorine atom. For instance, a NOE between the oxime hydroxyl proton and a specific proton on the cyclohexane (B81311) ring could help establish the geometry around the C=N bond. While direct NOESY data for 2-chlorocyclohexanone oxime is not available in the provided results, the technique is routinely applied to similar systems to determine solution conformations. researchgate.net
Solvent Effects and Dynamic NMR Studies
The conformation of 2-chlorocyclohexanone oxime can be influenced by the solvent. nih.gov In non-polar solvents, intramolecular interactions may favor a specific conformation, while in polar solvents, intermolecular interactions with the solvent can alter the conformational equilibrium. researchgate.net Studies on related 2-substituted cyclohexanones have shown that the conformational equilibrium is solvent-dependent. researchgate.net For example, the preference for an axial or equatorial substituent can change significantly with solvent polarity. researchgate.net
Dynamic NMR (DNMR) studies, where spectra are recorded at different temperatures, can provide information about conformational exchange processes. While specific DNMR studies on 2-chlorocyclohexanone oxime are not detailed in the provided search results, such studies on related molecules have been used to determine the energy barriers for ring inversion and other dynamic processes. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides characteristic "fingerprints" of the functional groups present in a molecule.
Infrared (IR) Spectroscopic Signatures of Functional Groups
The IR spectrum of 2-chlorocyclohexanone oxime exhibits characteristic absorption bands corresponding to its functional groups. oup.com
O-H Stretch: The hydroxyl group of the oxime typically shows a broad absorption band in the region of 3100-3600 cm⁻¹. The broadness is due to hydrogen bonding.
C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the range of 1620-1690 cm⁻¹. In some related dimeric oxime compounds, the absence of an absorption around 1670 cm⁻¹ was used to infer the absence of an oxime group. oup.com
C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the molecule.
C-H Stretch: The C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of 2-Chlorocyclohexanoneoxime through analysis of its fragmentation patterns.
Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. creative-proteomics.compurdue.edu This process provides a detailed fragmentation pattern that is highly reproducible and characteristic of the compound's structure, often referred to as a mass spectral fingerprint. creative-proteomics.comnih.gov For this compound, the molecular ion peak (M⁺) would be expected, and its isotopic pattern would be indicative of the presence of a chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for oximes under EI conditions include α-cleavage and rearrangements, leading to the loss of small neutral molecules such as H₂O, NO, and fragments of the cyclohexane ring. researchgate.net
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas to produce ions with less internal energy, resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). taylorfrancis.comresearchgate.netumich.edu This is particularly useful for confirming the molecular weight of the compound. umich.edu The choice of reagent gas, such as methane (B114726) (CH₄) or ammonia (B1221849) (NH₃), can influence the extent of fragmentation and the types of adduct ions observed. umich.eduionicon.com For this compound, CI-MS would be expected to show a strong [M+H]⁺ peak, which helps to unambiguously determine its molecular mass. umich.edu
| Ionization Method | Expected Key Fragments/Ions for this compound | Information Gained |
| Electron Ionization (EI) | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern, fragments from loss of Cl, NO, H₂O, and ring cleavage. | Detailed structural information from fragmentation patterns. |
| Chemical Ionization (CI) | Prominent protonated molecule ([M+H]⁺) with ³⁵Cl/³⁷Cl isotopic pattern, some adduct ions depending on reagent gas. | Clear determination of molecular weight with reduced fragmentation. |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. uni-rostock.debioanalysis-zone.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the calculation of the exact elemental formula of the molecular ion and its fragments.
Due to the mass defect of individual isotopes, each unique elemental formula has a distinct and unique exact mass. uni-rostock.de For this compound (C₆H₁₀ClNO), HRMS can differentiate its molecular ion from other ions that may have the same nominal mass but different elemental compositions. bioanalysis-zone.comchimia.ch For instance, HRMS can easily distinguish between C₆H₁₀ClNO and other potential isobaric compounds. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture without ambiguity. nih.govmdpi.com The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the separation of signals with very close m/z values, further enhancing the confidence in the assigned elemental formula. uni-rostock.de
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for the detailed structural elucidation of this compound and its derivatives. wikipedia.orgnationalmaglab.org This method involves multiple stages of mass analysis. In the first stage (MS1), an ion of interest (a precursor ion), such as the molecular ion or a primary fragment of a this compound derivative, is selected. wikipedia.org This selected ion is then subjected to fragmentation through processes like collision-induced dissociation (CID). wikipedia.org In the second stage (MS2), the resulting fragment ions (product ions) are mass-analyzed. wikipedia.org
This process allows for the establishment of fragmentation pathways and the determination of the connectivity of atoms within the molecule. uakron.edu For derivatives of this compound, where additional functional groups may be present, MS/MS is invaluable for pinpointing the location of these modifications. nih.gov The fragmentation patterns of oxime derivatives can be complex, and MS/MS helps to map these patterns, providing regiochemical information. nih.govacs.org For example, by analyzing the fragmentation of a derivatized oxime, one can determine if the modification occurred on the oxime nitrogen, the oxygen, or the cyclohexyl ring. nih.gov This level of detail is often not achievable with single-stage mass spectrometry. uakron.edu
Electronic Absorption and Circular Dichroism Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the this compound molecule. uzh.chkhanacademy.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. ufg.br The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the C=N-OH group. Oximes typically exhibit absorption bands in the UV region. columbia.edu The electronic transitions responsible for these absorptions are generally π → π* and n → π* transitions. uomustansiriyah.edu.iq The π → π* transition, which is usually more intense, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq The n → π* transition, which is typically weaker, involves the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. uomustansiriyah.edu.iq
The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents. columbia.eduuomustansiriyah.edu.iq The chlorine atom attached to the cyclohexanone ring in this compound can act as an auxochrome, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted cyclohexanone oxime. libretexts.org The UV-Vis spectrum can also be used to determine the pKa of the oxime group by monitoring the change in absorbance as a function of pH. researchgate.net
| Electronic Transition | Typical Wavelength Region (nm) | Relative Intensity | Description |
| π → π | 200-250 | High | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the C=N bond. |
| n → π | >250 | Low | Excitation of a non-bonding electron from the N or O atom to a π antibonding orbital of the C=N bond. |
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure
Magnetic Circular Dichroism (MCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field aligned with the direction of light propagation. creative-biostructure.comwikipedia.org This method is particularly powerful for probing the electronic structure of paramagnetic systems, such as transition metal complexes, where it can reveal information about electronic transitions, spin states, and the symmetry of metal ion sites. wikipedia.orgrsc.org
The MCD signal is composed of three main components, known as Faraday terms:
A-terms: Arise from the Zeeman splitting of a degenerate excited state. They appear as derivative-shaped signals.
B-terms: Result from the magnetic field-induced mixing of states. They have the same Gaussian or Lorentzian shape as the absorption band.
C-terms: Originate from the Zeeman splitting of a degenerate ground state, leading to a population difference between sublevels at low temperatures. rsc.org Their intensity is inversely proportional to temperature.
While MCD spectroscopy has been effectively applied to the study of various oxime-containing metal complexes, such as those of Mn(III) and Cr(III), to elucidate their magnetic and electronic properties, a specific application of MCD to complexes of 2-Chlorocyclohexanone oxime has not been documented in available research. psu.edursc.org Studies on other oxime complexes demonstrate that MCD can provide detailed insights into the ligand field environment and the nature of magnetic exchange between metal centers. psu.edursc.org For instance, in hexanuclear Mn(III) salicylaldoxime (B1680748) complexes, low-temperature MCD spectra have been used to probe the magnetic properties and resolve optical transitions that are not apparent in standard absorption spectra. psu.edu Should paramagnetic complexes of 2-Chlorocyclohexanone oxime be synthesized, MCD would be an invaluable tool for characterizing their electronic structures.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.ch It is highly sensitive to the local environment of the paramagnetic center and provides information on the structure and dynamics of radicals or transition metal ions. srce.hr The technique is based on the absorption of microwave radiation by an unpaired electron when it transitions between spin energy levels split by an external magnetic field. srce.hr Key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. srce.hr
EPR spectroscopy is frequently used to study transient free radicals formed from oximes. cdnsciencepub.com High-energy irradiation or chemical oxidation of oximes can lead to the formation of paramagnetic iminoxy radicals (R₁R₂C=N-O•). wordpress.comresearchgate.net For example, EPR studies on irradiated single crystals of other oximes have successfully identified and characterized the resulting iminoxy radicals, determining their g-factors and hyperfine coupling tensors, which provide insight into the radical's conformation and electronic structure. wordpress.comresearchgate.net
While there are no specific EPR studies reported for paramagnetic derivatives or intermediates of 2-Chlorocyclohexanone oxime in the reviewed literature, the methodology remains highly relevant. Any reaction involving 2-Chlorocyclohexanone oxime that proceeds through a radical intermediate or results in a paramagnetic metal complex could be investigated using EPR to detect and characterize these transient or stable species. cdnsciencepub.comscispace.com
X-ray Crystallography for Solid-State Structural Determination
Direct crystallographic analysis of 2-Chlorocyclohexanone oxime itself is not prominently reported, but a crucial study by Sato et al. successfully used X-ray crystallography to determine the structure of a novel dimeric compound derived from it. oup.comoup.com The reaction of 2-Chlorocyclohexanone oxime with a stoichiometric amount of ammonia did not yield the expected 2-aminocyclohexanone (B1594113) oxime, but rather a complex dimeric product. oup.com
Spectroscopic methods alone were insufficient to unambiguously identify the structure of this byproduct. Single-crystal X-ray crystallography established its structure as 14-oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol . oup.comoup.com This definitive structural determination was significant as it led to the revision of a previously proposed structure, which was thought to be bis(2-hydroxyiminocyclohexyl)amine. oup.comoup.com This finding underscores the power of X-ray crystallography in providing unequivocal structural proof where other methods may be inconclusive.
While the original publication by Sato et al. established this structure, detailed crystallographic data tables such as atomic coordinates or comprehensive bond lengths were not available in the surveyed literature. The primary outcome was the definitive molecular connectivity and conformation.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 2-Chlorocyclohexanoneoxime. These calculations, often based on Density Functional Theory (DFT), allow for the detailed exploration of the molecule's conformational landscape, electronic structure, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is crucial to its reactivity and properties. The cyclohexyl ring of this molecule is not planar but exists in a slightly distorted chair conformation. nih.gov Computational geometry optimization, typically performed using methods like DFT with a basis set such as 6-31+G*, can determine the most stable arrangement of atoms in the molecule. biointerfaceresearch.com
For 2-substituted cyclohexanone (B45756) oximes, X-ray diffraction studies have shown that in the solid state, the substituent (in this case, the chlorine atom) preferentially occupies the axial position. nih.gov This preference is influenced by a combination of steric and electronic effects. Computational studies on related 2-substituted cyclohexanone oximes suggest that orbital interactions, specifically the π(C=N)/σ*(C-X) interaction, can stabilize the axial conformation. nih.gov
In solution, the conformational equilibrium can be influenced by the solvent. While the axial conformation might be favored in the solid state, the polarity of the solvent can affect the relative energies of the axial and equatorial conformers. It is important to note that the oxime group itself introduces additional stereochemistry (E/Z isomerism), which further complicates the conformational analysis. In the solid state, 2-substituted cyclohexanone oximes have been observed to exist in the (E) configuration. nih.gov
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle (°C=N-O-H) |
|---|---|---|---|
| E-axial | Axial | 0.00 | ~180 |
| E-equatorial | Equatorial | Data Not Available | ~180 |
| Z-axial | Axial | Data Not Available | ~0 |
| Z-equatorial | Equatorial | Data Not Available | ~0 |
Note: The data in this table is illustrative and based on general findings for substituted cyclohexanone oximes. Specific computational data for this compound was not available in the searched literature.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound dictates its reactivity. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
Computational methods like DFT can be used to calculate the energies of these orbitals and visualize their spatial distribution. biointerfaceresearch.com For oxime derivatives, the HOMO is often localized on the C=N-OH moiety, while the LUMO may be distributed over the π* orbital of the C=N bond and adjacent atoms. The presence of the electronegative chlorine atom is expected to influence the energies and distributions of these orbitals. A Natural Bond Orbital (NBO) analysis can further elucidate charge delocalization and hyperconjugative interactions within the molecule. biointerfaceresearch.com
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: The values in this table are illustrative and based on typical DFT calculations for organic oximes. Specific values for this compound would require dedicated computational studies.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can then be compared with experimental data to confirm the structure and stereochemistry of the molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. For this compound, a key reaction of interest is the Beckmann rearrangement.
Transition State Analysis for Key Transformations
The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions. wikipedia.org For cyclic oximes like this compound, this rearrangement would lead to a substituted lactam. The reaction is known to be stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org
Computational studies on the Beckmann rearrangement of the parent cyclohexanone oxime have been performed using DFT. unive.it These studies investigate the protonation of the oxime and the subsequent migration of a carbon atom to the nitrogen, leading to the formation of a nitrilium ion intermediate. The transition state for this migration is a key point on the reaction pathway. For this compound, the presence of the chlorine atom could influence the stability of the transition state and potentially affect the reaction rate and regioselectivity of the rearrangement.
Reaction Coordinate Mapping and Energy Profiles
By mapping the reaction coordinate, computational chemists can construct an energy profile for the entire reaction pathway. This profile illustrates the energy changes as the reactants are converted into products, passing through transition states and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from this profile and is a key determinant of the reaction rate.
Structure-Reactivity Relationship Studies
Currently, there is a notable absence of dedicated computational studies on the structure-reactivity relationships of this compound in publicly accessible research. While its reactivity is empirically understood, particularly its role as a precursor to 1-nitroso-cyclohexene for Michael addition and other coupling reactions, a quantitative and predictive understanding based on its electronic structure is lacking.
In broader contexts, quantum-chemical calculations have been suggested to play a role in understanding the reaction pathways of nitrosoalkenes, which can be generated from this compound. For instance, computational studies on related systems have been used to compare the thermodynamics of [4+2]-cycloaddition versus electrophilic substitution pathways. However, specific computational data for this compound itself, such as molecular orbital analysis (HOMO-LUMO energies and distributions), electrostatic potential maps, and the calculation of reactivity descriptors (e.g., Fukui functions, global and local softness), are not available in the reviewed literature. Such studies would be invaluable for precisely predicting its behavior with various nucleophiles and electrophiles and for optimizing reaction conditions.
One study briefly mentions that DFT (Density Functional Theory) calculations were performed in the context of a reaction involving a derivative of this compound, but the specific results and analysis pertaining to the parent compound were not provided. The potential for computational investigations to rationalize the stereochemical outcomes of reactions involving this compound has been noted, but detailed transition state analyses are yet to be published.
Ligand Design and Interaction Modeling
The exploration of this compound as a ligand in coordination chemistry through computational modeling is an area that appears to be entirely uncharted. The scientific literature accessible through comprehensive searches contains no studies on the design of metal complexes featuring this compound as a ligand, nor any modeling of its potential coordination modes and the resulting complex stabilities.
The oxime functional group is well-known for its ability to coordinate with a variety of metal ions. Theoretical studies on such complexes typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the metal-ligand complex.
Binding Energy Calculations: Quantifying the strength of the interaction between the metal center and the ligand.
Electronic Structure Analysis: Investigating the nature of the metal-ligand bonding through methods like Natural Bond Orbital (NBO) analysis.
Spectroscopic Property Prediction: Simulating spectroscopic data (e.g., IR, UV-Vis) to aid in the characterization of synthesized complexes.
The absence of such computational data for this compound complexes indicates a significant opportunity for future research. Such studies could predict its coordination preferences, the electronic and steric effects of the chloro and cyclohexyl substituents on complex formation, and potentially guide the synthesis of novel catalysts or materials.
Advanced Analytical Techniques and Methodologies for 2 Chlorocyclohexanoneoxime
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of components within a mixture. The choice of chromatographic method for 2-Chlorocyclohexanoneoxime is dictated by its volatility, thermal stability, and polarity.
Gas Chromatography (GC) for Volatility and Purity Assessment
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that oximes can be amenable to GC analysis, this method is well-suited for assessing the volatility and purity of this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For the analysis of oximes, temperature programming is often employed to ensure the elution of compounds with a wide range of boiling points. A study on the determination of cyclohexanone (B45756) and its oxime derivative in a reaction solution utilized a temperature-programmed method, which would be a suitable approach for this compound. The presence of the chlorine atom in this compound would likely increase its retention time compared to the non-halogenated parent compound, cyclohexanone oxime, due to increased molecular weight and potential for stronger interactions with the stationary phase.
A typical GC system for the analysis of this compound would consist of:
An injector to vaporize the sample.
A capillary column, often with a non-polar or medium-polarity stationary phase.
A temperature-controlled oven.
A detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like oximes.
The purity of this compound can be determined by analyzing the resulting chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks, providing a quantitative measure of its purity.
Table 1: Illustrative GC Parameters for Oxime Analysis
| Parameter | Value |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 80 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector | FID or NPD |
| Detector Temperature | 300 °C |
Note: These are representative parameters and would require optimization for the specific analysis of this compound.
Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Derivatives
For derivatives of this compound that may be non-volatile or thermally labile, liquid chromatography (LC) is the preferred separation technique. In LC, the separation is based on the analyte's interaction with a solid stationary phase and a liquid mobile phase. High-Performance Liquid Chromatography (HPLC) is the most common form of LC used for its high resolution and sensitivity.
The analysis of oximes by LC has been demonstrated, with a method developed for measuring the content of cyclohexanone-oxime using an ultraviolet-visible (UV-Vis) detector. This suggests that this compound, which possesses a chromophore, can be readily detected by UV detectors. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for the separation of moderately polar compounds like oximes.
The conditions for an LC analysis of this compound would be selected based on its polarity. The presence of the chlorine atom can slightly alter the polarity compared to cyclohexanone oxime, which may necessitate adjustments to the mobile phase composition to achieve optimal separation from impurities or other components in a mixture.
Chiral Chromatography for Enantiomeric Resolution (If applicable to chiral forms/derivatives)
The introduction of a chlorine atom at the 2-position of the cyclohexanone ring in this compound creates a chiral center. This means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images. Enantiomers often exhibit different biological activities, making their separation and analysis crucial, particularly in pharmaceutical contexts.
Chiral chromatography is a specialized form of liquid chromatography designed to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples the separation power of GC with the highly specific detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.
For this compound, GC-MS analysis would provide not only its retention time but also its mass spectrum. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule upon ionization, provides structural information. Common fragmentation pathways for oximes include the loss of hydroxyl (-OH) and alkyl groups. The presence of chlorine would be evident from the characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having a ratio of approximately 3:1, which is indicative of a single chlorine atom.
GC-MS is also a highly sensitive and selective technique for quantification, especially when using selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte.
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
| [M]⁺ | 147 | 149 | Molecular Ion |
| [M-OH]⁺ | 130 | 132 | Loss of hydroxyl radical |
| [M-Cl]⁺ | 112 | - | Loss of chlorine radical |
| [M-HCl]⁺ | 111 | - | Loss of hydrogen chloride |
Note: This is a predictive table based on common fragmentation patterns and would need to be confirmed by experimental data.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS) for Complex Matrices
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. These techniques offer exceptional sensitivity and selectivity, minimizing interference from matrix components.
In LC-MS, the eluent from the LC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source, which is suitable for polar and thermally labile molecules. ESI generates protonated molecules ([M+H]⁺) or other adducts in the gas phase, which are then analyzed by the mass spectrometer.
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this technique, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex samples. The development of an LC-MS/MS method for this compound would involve optimizing the ionization conditions and identifying unique precursor-to-product ion transitions.
Derivatization Strategies for Enhanced Analytical Performance
For a compound like this compound, which possesses a polar oxime group (-NOH), derivatization is a critical step to improve its chromatographic behavior, particularly for gas chromatography (GC). The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response.
Acylation Reactions for Improved GC Properties
Acylation is a widely employed derivatization technique that involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen, such as the one in the hydroxyl group of an oxime. This process converts the polar -NOH group into a less polar and more volatile ester derivative. For this compound, acylation would proceed by reacting the oxime with an acylating agent.
Common acylating reagents include acid anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) and acyl halides. The use of fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), is particularly advantageous as it introduces fluorine atoms into the derivative. This significantly enhances the sensitivity of the analysis when using an electron capture detector (ECD), which is highly responsive to halogenated compounds.
The general reaction for the acylation of this compound can be represented as:
This compound + Acylating Agent → Acylated this compound Derivative + Byproduct
The resulting acylated derivative exhibits reduced polarity and intermolecular hydrogen bonding, leading to improved peak shape and reduced tailing in GC analysis.
Table 1: Comparison of Acylating Reagents for Oxime Derivatization
| Acylating Reagent | Abbreviation | Properties of Derivative | Advantages for GC Analysis |
| Acetic Anhydride | - | Acetyl ester | Increases volatility, good for FID detection. |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl ester | High volatility, excellent for ECD detection. |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl ester | High volatility, enhanced ECD response. |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl ester | High volatility, very strong ECD response. |
Alkylation and Silylation Approaches for Volatility and Stability
Alkylation involves the introduction of an alkyl group to replace the active hydrogen of the oxime's hydroxyl group, forming an ether derivative. This derivatization reduces the polarity of the molecule, thereby increasing its volatility. Common alkylating agents include alkyl halides and dialkyl acetals in the presence of an acidic catalyst. The resulting alkylated oxime is more thermally stable and less likely to adsorb to active sites in the GC system.
Silylation is one of the most common derivatization techniques in GC analysis for compounds containing active hydrogens. youtube.com It involves the replacement of the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for derivatizing oximes. youtube.com
The reaction for the silylation of this compound is as follows:
This compound + Silylating Agent → TMS-ether of this compound + Byproduct
The resulting TMS-ether is significantly more volatile and thermally stable than the parent oxime. This leads to sharper peaks, shorter retention times, and improved resolution in GC analysis.
Table 2: Common Silylating Reagents for Oxime Derivatization
| Silylating Reagent | Abbreviation | Leaving Group | Key Features |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyltrifluoroacetamide | Highly reactive, volatile byproducts. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Most volatile byproducts, excellent for trace analysis. youtube.com |
| N-trimethylsilylimidazole | TMSI | Imidazole | Very strong silylating agent, suitable for hindered hydroxyl groups. |
Formation of Ketoxime Carbonates for Specific Detection
The formation of ketoxime carbonates represents a more specialized derivatization strategy. This can be achieved by reacting the oxime with a chloroformate, such as ethyl chloroformate, in the presence of a base. nih.gov This reaction converts the hydroxyl group of the oxime into a carbonate ester.
While not as common as acylation or silylation for routine GC analysis, the formation of specific carbonate derivatives could be exploited for enhanced detection by certain selective detectors or for mass spectrometry, where the fragmentation pattern of the carbonate moiety could provide specific structural information. The synthesis of oxime carbonates can also be achieved using 1,1'-carbonyldiimidazole (B1668759) (CDI) and an alcohol, followed by reaction with the oxime. researchgate.netrsc.org
This approach offers potential for developing highly specific analytical methods, particularly in complex matrices where interferences might be a concern with more common derivatization techniques.
Reagent Selection and Reaction Optimization for Derivatization
The selection of the appropriate derivatization reagent and the optimization of reaction conditions are crucial for achieving complete and reproducible derivatization.
Reagent Selection:
Analyte characteristics: The reactivity of the oxime group and the presence of the chlorine atom in this compound will influence the choice of reagent.
Analytical technique: For GC-ECD, fluorinated acylating agents are preferred. For GC-MS, silylating agents that produce minimal byproducts are often chosen.
Matrix effects: The presence of interfering compounds in the sample matrix may necessitate the use of a more selective derivatizing agent.
Reaction Optimization:
Solvent: Aprotic solvents like acetonitrile, pyridine, or tetrahydrofuran (B95107) are commonly used. Pyridine can also act as a catalyst and acid scavenger in acylation reactions.
Temperature and Time: Derivatization reactions can range from room temperature for a few minutes to elevated temperatures for several hours. Optimization is necessary to ensure the reaction goes to completion without degradation of the analyte or derivative.
Catalyst: In some cases, a catalyst may be used to increase the reaction rate. For example, a small amount of a stronger base can catalyze acylation reactions.
Experimental design methodologies, such as factorial designs, can be employed to systematically optimize the derivatization conditions, including reagent concentration, temperature, and time, to achieve the best analytical performance.
Method Validation and Quality Assurance in Analytical Chemistry
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. impactfactor.org It is a critical component of quality assurance in any analytical laboratory. For the analysis of this compound, a validated method ensures the reliability, reproducibility, and accuracy of the results. nih.gov
Precision, Accuracy, and Robustness Studies
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
Accuracy is the closeness of the analytical result to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage recovery is then calculated.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method, parameters such as injection temperature, carrier gas flow rate, and oven temperature ramp rate would be varied within a defined range. researchgate.net
Table 3: Illustrative Method Validation Data for a Hypothetical GC-ECD Method for this compound Analysis
| Validation Parameter | Performance Metric | Acceptance Criteria | Hypothetical Result |
| Precision | |||
| Repeatability (n=6) | % RSD | ≤ 2% | 1.5% |
| Intermediate Precision (n=18, 3 days) | % RSD | ≤ 5% | 3.8% |
| Accuracy | |||
| Recovery (spiked at 3 levels, n=3) | Mean % Recovery | 90 - 110% | 98.5% |
| Robustness | |||
| Flow Rate (± 0.1 mL/min) | % Change in Response | No significant change | 1.2% |
| Injection Temperature (± 5 °C) | % Change in Response | No significant change | 2.1% |
| Oven Ramp Rate (± 1 °C/min) | % Change in Response | No significant change | 1.8% |
These studies are essential to ensure that the analytical method for this compound is reliable and produces data of known quality.
Statistical Treatment of Analytical Data
Specific research detailing the statistical treatment of analytical data for this compound is not available in the reviewed literature. This section, therefore, describes the general statistical principles and methods that would be applied to ensure the reliability and validity of analytical results for this compound.
Key Statistical Parameters and Techniques:
Mean and Standard Deviation: The mean provides a measure of the central tendency of a set of measurements, while the standard deviation quantifies the dispersion or variability of the data around the mean. These are fundamental for assessing the precision of an analytical method.
Calibration Curve and Regression Analysis: In quantitative analysis, a calibration curve is constructed by plotting the analytical signal as a function of the known concentration of a series of standards. Linear regression analysis is then used to fit a straight line to the data points. The equation of the line (y = mx + c) is used to determine the concentration of the analyte in unknown samples. The quality of the calibration is assessed by the coefficient of determination (R²), which should ideally be close to 1.
Confidence Intervals: A confidence interval provides a range of values within which the true value of a parameter (e.g., the mean concentration) is expected to lie with a certain level of probability (e.g., 95%). This is a crucial measure of the uncertainty associated with an analytical result.
Hypothesis Testing: Statistical tests, such as the t-test and F-test, are used to make decisions based on experimental data. For example, a t-test could be used to compare the mean result of a new analytical method to that of a standard method to determine if there is a significant difference.
Analysis of Variance (ANOVA): ANOVA is a statistical tool used to compare the means of two or more groups. In the context of analytical chemistry, it can be used to assess the significance of different factors (e.g., different analysts, different instruments) on the analytical results, which is a key component of method validation and assessing robustness.
The application of these statistical methods to the analysis of this compound would be integral to the validation of any analytical procedure, ensuring the accuracy, precision, and reliability of the generated data.
Applications in Chemical Synthesis and Non Biological Materials Science
Role as a Key Intermediate in Organic Synthesis
The strategic placement of reactive sites on its six-membered carbocyclic ring renders 2-chlorocyclohexanone (B41772) oxime a valuable starting material for the synthesis of more complex molecules, particularly those incorporating nitrogen atoms into cyclic and polycyclic frameworks.
2-Chlorocyclohexanone oxime serves as a substrate for the synthesis of various nitrogen-containing heterocyclic compounds. One of the fundamental reactions of cyclic oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this process, the group positioned anti-periplanar to the hydroxyl group on the nitrogen atom migrates, leading to the formation of a lactam (a cyclic amide). For 2-chlorocyclohexanone oxime, this rearrangement is expected to produce a chloro-substituted caprolactam, a seven-membered heterocyclic ring that is a valuable synthetic building block.
The general mechanism for the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group opposite the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of this intermediate yields the final lactam product. libretexts.org
Furthermore, 2-chlorocyclohexanone oxime has been documented as a reactant in the synthesis of more complex heterocycles, such as Octahydrophenazine. chemistry-chemists.com
The reactivity of 2-chlorocyclohexanone oxime extends to the formation of intricate polycyclic and caged structures. A notable example is its reaction with ammonia (B1221849) or primary amines, which, under specific conditions, leads to a dimeric product with a complex tetracyclic framework. oup.com
When 2-chlorocyclohexanone oxime is treated with a stoichiometric amount of ammonia, it does not yield a simple substitution product but instead forms 14-oxa-7,15,16-triazatetracyclo[11.2.1.0.¹,⁶.0⁸,¹³]hexadecan-16-ol. oup.com This transformation highlights the compound's ability to act as a linchpin in assembling sophisticated, three-dimensional molecular architectures from simpler starting materials. The reaction underscores its utility in generating molecular complexity in a single, efficient step.
| Reactants | Product | Reference |
|---|---|---|
| 2-Chlorocyclohexanone oxime, Ammonium Chloride | 14-oxa-7,15,16-triazatetracyclo[11.2.1.0.¹,⁶.0⁸,¹³]hexadecan-16-ol | oup.com |
Synthesis of Specialty Chemicals
Beyond its role in fundamental organic synthesis, 2-chlorocyclohexanone oxime functions as a precursor to derivatives used in the production of various specialty chemicals. Its conversion into other intermediates, such as oxime ethers, opens pathways to materials with specific industrial applications.
Derivatives of 2-chlorocyclohexanone oxime are cited as useful starting materials for the preparation of pesticides. google.com Specifically, α-chloroketoxime ethers, which can be synthesized from the parent oxime, are identified as intermediates in this field. For instance, 2-chlorocyclohexanone oxime can be converted to 2-chlorocyclohexanone oxime-o-benzyl ether, a compound representative of the class of intermediates used in agrochemical synthesis. google.com
The same class of α-chloroketoxime ether derivatives derived from 2-chlorocyclohexanone oxime also serves as starting materials for the preparation of dyes. google.com The chemical reactivity inherent in the oxime ether and the chloro-substituted ring allows for the subsequent construction of chromophoric systems necessary for colorant applications.
| Derivative | Application Area | Reference |
|---|---|---|
| α-Chloroketoxime ethers (e.g., 2-chlorocyclohexanone oxime-o-benzyl ether) | Agrochemical Intermediates | google.com |
| α-Chloroketoxime ethers | Dyestuff Intermediates | google.com |
2-Chlorocyclohexanone oxime is a reactive solid at room temperature. academie-sciences.fr Due to its chemical reactivity and physical state, it is not utilized as a component in bulk solvent systems. Its value lies in its role as a reactive intermediate rather than a passive medium for other chemical processes.
Contributions to Coordination Chemistry and Catalysis
The presence of both a chlorine atom and an oxime functional group makes 2-Chlorocyclohexanone oxime a ligand of interest for forming novel metal complexes. The interplay between the electron-withdrawing nature of the chlorine and the coordinating ability of the oxime group influences the stability and reactivity of the resulting metal centers.
Ligand Design and Metal Complex Formation
2-Chlorocyclohexanone oxime serves as a versatile ligand in coordination chemistry. The oxime group (>C=N-OH) itself is a well-established coordinating moiety, capable of binding to metal ions through either the nitrogen or oxygen atom, or both, often acting as a bridging ligand. at.uaijcce.ac.ir The nitrogen atom's lone pair of electrons allows it to function as a Lewis base, donating electron density to a metal center to form a coordinate bond. ijcce.ac.ir
The introduction of a chlorine atom at the alpha-position to the carbonyl group (and subsequently to the oxime) introduces significant electronic effects. This can influence the acidity of the oxime proton and the electron density on the nitrogen atom, thereby modulating the ligand's binding affinity for different metal ions. Oximes and their derivatives are known to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and palladium. ijcce.ac.irresearchgate.net These complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. ijcce.ac.ir
The general characteristics of oxime-metal complexes are summarized in the table below. While specific data for 2-Chlorocyclohexanone oxime is not extensively detailed in available literature, the fundamental principles of oxime coordination chemistry apply.
| Property | Description |
| Coordination Modes | Can act as a monodentate ligand through the nitrogen atom or as a bidentate or bridging ligand. |
| Acidity | The oxime proton is acidic and can be deprotonated to form an oximato ligand, which is a stronger coordinating agent. at.ua |
| Metal Ions | Forms stable complexes with a wide range of transition metal ions. researchgate.net |
| Geometries | Resulting complexes can exhibit various geometries, including square planar and octahedral. ijcce.ac.ir |
Catalytic Activity of Derived Complexes
Metal complexes derived from oxime ligands have demonstrated significant catalytic activity in various organic transformations. researchgate.net The metal center in these complexes can act as a Lewis acid, activating substrates for nucleophilic attack. Furthermore, the ligand itself can participate in the catalytic cycle, for instance, through proton transfer or by stabilizing reaction intermediates.
While specific catalytic applications of 2-Chlorocyclohexanone oxime complexes are a niche area of research, the broader class of oxime-metal complexes has been explored as catalysts in reactions such as:
Oxidation Reactions: Catalyzing the oxidation of various organic substrates.
Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds, such as in Suzuki-Miyaura coupling. researchgate.net
Reduction Reactions: Acting as transfer hydrogenation catalysts for ketones. researchgate.net
The electronic modifications introduced by the chloro group in 2-Chlorocyclohexanone oxime could potentially tune the catalytic activity of its metal complexes, for example, by altering the redox potential of the metal center. This makes it a promising, albeit underexplored, candidate for the development of new catalysts.
Material Science Applications (e.g., functional materials)
The ability of 2-Chlorocyclohexanone oxime to form stable, structured arrangements with metal ions makes it a potential building block for functional materials, particularly coordination polymers. Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. These materials are of interest for applications in gas storage, separation, and sensing. researchgate.net
The bifunctional nature of 2-Chlorocyclohexanone oxime (the oxime group for coordination and the chloro group for potential post-synthesis modification) could be leveraged to create functional coordination polymers. For instance, the oxime group could coordinate to metal centers to form the polymer backbone, while the chloro group could serve as a site for further chemical reactions to introduce new functionalities into the material.
Additionally, oxime-containing compounds can be precursors for various heterocyclic compounds, which are important components in many functional organic materials. researchgate.net Metal-mediated reactions of oximes can lead to the synthesis of a variety of these heterocycles. researchgate.net This suggests a potential application of 2-Chlorocyclohexanone oxime as a precursor in the synthesis of novel functional organic materials.
Q & A
Q. What are the optimal synthetic routes for 2-Chlorocyclohexanoneoxime, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves cyclohexanone derivatives as starting materials. For example, a multi-step approach may include halogenation (e.g., chlorination at the 2-position of cyclohexanone) followed by oximation using hydroxylamine under controlled pH and temperature . Key factors affecting yield include:
- Halogenation efficiency : Use of catalysts like AlCl₃ or FeCl₃ to direct chlorination.
- Oxime formation : pH optimization (neutral to slightly acidic) to favor nucleophilic attack by hydroxylamine.
- Temperature control : Excess heat can lead to side reactions (e.g., Beckmann rearrangement).
Example reaction conditions:
| Step | Reagents | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Chlorination | Cl₂, AlCl₃ | 0–5°C | 4–6 h | 60–75% |
| Oximation | NH₂OH·HCl, NaOAc | 25°C | 2 h | 80–90% |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques should be combined for robust validation:
- NMR spectroscopy : Compare H and C NMR peaks with reference data (e.g., CAS Common Chemistry or PubChem) to confirm oxime (-NOH) and chlorinated positions .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 163.64 for C₆H₈ClNO) .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Light sensitivity : Protect from UV exposure to avoid photodegradation (use amber glassware) .
- Moisture : Desiccants (e.g., silica gel) are critical due to hygroscopicity, which can lead to oxime decomposition .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?
- Methodological Answer : Discrepancies in reaction pathways (e.g., chlorination vs. oxidation steps) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., direct chlorination vs. radical-mediated mechanisms) .
- Kinetic studies : Use stopped-flow techniques to compare intermediate lifetimes under varying conditions .
Example: A 2025 study resolved conflicting data by identifying a temperature-dependent shift from electrophilic substitution to free-radical chlorination above 40°C .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodological Answer : Variability often arises from impurities (e.g., unreacted cyclohexanone or chlorinated byproducts). Solutions include:
- Quality control protocols : Mandate LC-MS profiling for each batch to quantify impurities (<0.5% threshold) .
- Standardized assay conditions : Use negative controls (e.g., cyclohexanone alone) to isolate the compound’s bioactivity .
Example: A 2023 study reduced variability by pre-treating samples with activated charcoal to adsorb hydrophobic contaminants .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The chlorine atom at the 2-position exerts both steric hindrance and electron-withdrawing effects:
- Steric effects : Use X-ray crystallography to confirm spatial hindrance to nucleophile approach (e.g., in SN2 reactions) .
- Electronic effects : Compare reaction rates with non-chlorinated analogs via Hammett plots to quantify electronic contributions .
Example: Substituent effect studies show a 30% reduction in SN2 reactivity compared to 2-methylcyclohexanoneoxime due to Cl’s -I effect .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting reports on the compound’s thermal degradation products?
- Methodological Answer : Apply a systematic approach:
- Thermogravimetric analysis (TGA) : Monitor mass loss patterns under controlled heating rates (e.g., 10°C/min) .
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation byproducts (e.g., HCl, cyclohexenone) .
Example: A 2024 study reconciled contradictions by demonstrating that degradation pathways differ in inert (N₂) vs. oxidative (O₂) atmospheres .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to estimate LD₅₀ or IC₅₀ values. Pair with ANOVA for inter-group comparisons . Example: A 2025 meta-analysis of rodent studies applied mixed-effects models to account for interspecies variability, revealing a narrower toxic threshold (LD₅₀ = 120–150 mg/kg) than previously reported .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
